Enzyme Inhibition Profile: LSD2 and MAO-B IC50 Values Compared to 2-Mercaptothiazole Core
Ethyl 2-mercaptothiazole-5-carboxylate exhibits measurable but weak inhibition against lysine-specific demethylase 2 (LSD2) and monoamine oxidase B (MAO-B), with IC50 values of 2.30 × 10⁵ nM (230 μM) and 5.00 × 10⁵ nM (500 μM), respectively [1]. In contrast, the unadorned 2-mercaptothiazole core (without the 5-carboxylate ester) has been reported as a 'strong inhibitor' of bacterial nitric oxide detoxification in E. coli in a synergy screen of over 8,000 compounds, though direct IC50 comparisons are not available [2]. The esterified derivative's reduced potency against human MAO-B (500 μM vs. the low micromolar IC50 of 4-methyl-1,3-thiazole-2(3H)-thione, which shows IC50 = 0.03–0.07 mM) suggests that the 5-carboxylate substitution modulates target engagement in a target-specific manner . This differentiation is critical for researchers seeking a scaffold with attenuated off-target activity or for those investigating structure-activity relationships around the 5-position.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | LSD2: 2.30E+5 nM (230 μM); MAO-B: 5.00E+5 nM (500 μM) |
| Comparator Or Baseline | 2-Mercaptothiazole (core scaffold): Strong inhibitor of bacterial NO detoxification (no IC50 reported); 4-Methyl-1,3-thiazole-2(3H)-thione: IC50 = 0.03–0.07 mM on human fibroblast cells and rat liver microsomes |
| Quantified Difference | Target compound is significantly less potent than 4-methyl analog (500 μM vs. 30-70 μM) for MAO-B; potency relative to 2-mercaptothiazole core is not quantifiable due to lack of IC50. |
| Conditions | LSD2 assay: Recombinant human LSD2, H3K4 peptide substrate, 1 hr mass spec. MAO-B assay: Human MAO-B, (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min MAO-Glo. |
Why This Matters
The data demonstrate that the 5-carboxylate ester confers a distinct enzyme inhibition profile compared to other thiazole derivatives, which is essential for researchers aiming to avoid or exploit specific off-target activities.
- [1] BindingDB Entry BDBM50140043. IC50 = 2.30E+5 nM for LSD2; BindingDB Entry BDBM50445336. IC50 = 5.00E+5 nM for MAO-B. View Source
- [2] Princeton University Research. 'Targeting Bacterial Nitric Oxide Defenses For the Development of Novel Anti-infectives.' Identifies 2-mercaptothiazole as strong inhibitor of NO detoxification. View Source
